molecular formula C13H13NO6 B3508819 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione

5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione

Cat. No. B3508819
M. Wt: 279.24 g/mol
InChI Key: PLVWFUPNHCSMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione, also known as TMIQ, is a chemical compound that has been found to have potential applications in scientific research. TMIQ is a derivative of isoquinoline, which is a class of organic compounds that have been studied extensively due to their diverse biological activities. In

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione involves its ability to bind to the catalytic domain of PARP and inhibit its activity. This leads to the accumulation of DNA damage in cancer cells, which can sensitize them to chemotherapy and radiation therapy. Additionally, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to induce cell death in cancer cells by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death.
Biochemical and Physiological Effects
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can inhibit the activity of PARP in a dose-dependent manner, leading to the accumulation of DNA damage. Additionally, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to induce cell death in cancer cells by activating the caspase cascade. In vivo studies have shown that 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can sensitize cancer cells to chemotherapy and radiation therapy, leading to increased tumor cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione in lab experiments is its ability to inhibit the activity of PARP in a dose-dependent manner. This allows researchers to study the effects of PARP inhibition on DNA repair and cell death in vitro and in vivo. Additionally, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to sensitize cancer cells to chemotherapy and radiation therapy, which can be useful in studying the efficacy of these treatments. However, one limitation of using 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione in lab experiments is its potential toxicity, as it has been found to induce cell death in normal cells as well as cancer cells.

Future Directions

There are several future directions for research on 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione. One area of research could focus on developing 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione analogs that are less toxic and more selective for PARP inhibition. Additionally, further studies could investigate the effects of 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione on other enzymes involved in DNA repair and cell death. Finally, clinical trials could be conducted to investigate the potential therapeutic applications of 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione in cancer treatment.

Scientific Research Applications

5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme that plays a key role in DNA repair. Inhibition of PARP has been found to have potential therapeutic applications in cancer treatment, as it can sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

5,6,7-trimethoxy-2-methylisoquinoline-1,3,4-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c1-14-12(16)6-5-7(18-2)10(19-3)11(20-4)8(6)9(15)13(14)17/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWFUPNHCSMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC(=C(C(=C2C(=O)C1=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.